N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of chromene, a heterocyclic compound that is a core structure in many bioactive molecules . Chromenes have been found to have a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The compound contains a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . It also has an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen).Future Directions
Mechanism of Action
Target of Action
The compound F2493-0637, also known as N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide, primarily targets the human monoamine oxidase-B (hMAO-B) . The hMAO-B enzyme plays a crucial role in the oxidative deamination of biologically significant monoamines, a process that contributes to neurodegenerative diseases .
Mode of Action
F2493-0637 interacts with its target, hMAO-B, by inhibiting its activity . The compound has been identified as a potent hMAO-B inhibitor, with IC50 values within the nanomolar range . This interaction results in the reduction of the oxidative deamination process, thereby potentially mitigating the progression of neurodegenerative diseases .
Biochemical Pathways
The inhibition of hMAO-B by F2493-0637 affects the metabolic pathway of monoamines. Specifically, it reduces the oxidative deamination of monoamines, such as dopamine and beta-phenylethylamine . This alteration in the metabolic pathway can lead to a decrease in the production of harmful byproducts, which are often associated with neurodegenerative diseases .
Result of Action
The molecular and cellular effects of F2493-0637’s action primarily involve the reduction of oxidative deamination of monoamines. By inhibiting hMAO-B, the compound decreases the production of harmful byproducts from the metabolism of monoamines
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-15-6-4-5-13(9-15)19-10-14(23-28-19)12-22-21(25)20-11-17(24)16-7-2-3-8-18(16)27-20/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIBWIPRGQXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.